molecular formula C20H25ClN4O3S B4870314 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4870314
M. Wt: 437.0 g/mol
InChI Key: DYHOBIDLIVQRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a piperidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then subjected to hydrazination to produce 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiocarbonyl diimidazole to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Intermediate: The thiadiazole derivative is then reacted with 2,2-dimethylpropanoyl chloride to form the intermediate compound.

    Final Coupling: The intermediate is coupled with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thiones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and dimethylpropanoyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-20(2,3)18(27)25-10-8-13(9-11-25)17(26)22-19-24-23-16(29-19)12-28-15-6-4-14(21)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOBIDLIVQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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